molecular formula C16H18N2O3 B7548401 Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate

Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate

Cat. No. B7548401
M. Wt: 286.33 g/mol
InChI Key: LUPKKMZEOACKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-690,550 and is classified as a Janus kinase inhibitor.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate involves the inhibition of Janus kinases, specifically JAK3 and JAK1. By inhibiting these enzymes, Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate can block the signaling pathways that lead to the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. In vivo studies have shown that Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate can reduce inflammation and improve symptoms in animal models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate is its specificity for JAK3 and JAK1, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate. One potential direction is the development of more soluble and bioavailable analogs of this compound, which could improve its efficacy as a therapeutic agent. Another direction is the investigation of the potential use of Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate in the treatment of other diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of Janus kinases, which are enzymes that play a crucial role in the regulation of immune response and inflammation. As such, this compound has been investigated as a potential therapeutic agent for various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-16(19)12-9-17-15-11(5-4-6-13(15)20-2)14(12)18-10-7-8-10/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPKKMZEOACKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CC3)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopropylamino)-8-methoxyquinoline-3-carboxylate

Synthesis routes and methods

Procedure details

4-Chloro-8-methoxy-quinoline-3-carboxylic acid ethyl ester (300 mg, 1.13 mmol) was treated with cyclopropylamine following general procedure B to afford 4-cyclopropylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester (200 mg). Thus obtained amino-ester was hydrolyzed to the corresponding acid in quantitative yield using general procedure D and then transformed into the corresponding ethylamide (170 mg) following general procedure E. The above ethylamide (0.6 mmol) was subjected to reaction with methyl chloroformate according to general procedure F to furnish 1-cyclopropyl-3-ethyl-7-methoxy-1H-pyrimido[5,4-c]quinoline-2,4-dione (15 mg). LCMS: m/z 312 [M+1]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.